Cas no 51392-75-7 ([1,2,3]Triazolo[1,5-a]pyrazine)
[1,2,3]Triazolo[1,5-a]pyrazine Chemical and Physical Properties
Names and Identifiers
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- [1,2,3]Triazolo[1,5-a]pyrazine
- triazolo[1,5-a]pyrazine
- YAFOJTVLHTUFQV-UHFFFAOYSA-N
- SCHEMBL4806605
- EN300-7611800
- DTXSID60340353
- 51392-75-7
-
- Inchi: 1S/C5H4N4/c1-2-9-5(3-6-1)4-7-8-9/h1-4H
- InChI Key: YAFOJTVLHTUFQV-UHFFFAOYSA-N
- SMILES: N12C=CN=CC1=CN=N2
Computed Properties
- Exact Mass: 120.04372
- Monoisotopic Mass: 120.043596145g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- PSA: 43.08
[1,2,3]Triazolo[1,5-a]pyrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P00E2D9-50mg |
[1,2,3]Triazolo[1,5-a]pyrazine |
51392-75-7 | 95% | 50mg |
$303.00 | 2024-04-30 | |
| 1PlusChem | 1P00E2D9-100mg |
[1,2,3]Triazolo[1,5-a]pyrazine |
51392-75-7 | 95% | 100mg |
$434.00 | 2024-04-30 | |
| 1PlusChem | 1P00E2D9-250mg |
[1,2,3]Triazolo[1,5-a]pyrazine |
51392-75-7 | 95% | 250mg |
$595.00 | 2024-04-30 | |
| 1PlusChem | 1P00E2D9-500mg |
[1,2,3]Triazolo[1,5-a]pyrazine |
51392-75-7 | 95% | 500mg |
$902.00 | 2024-04-30 | |
| 1PlusChem | 1P00E2D9-1g |
[1,2,3]Triazolo[1,5-a]pyrazine |
51392-75-7 | 95% | 1g |
$1139.00 | 2024-04-30 | |
| 1PlusChem | 1P00E2D9-2.5g |
[1,2,3]Triazolo[1,5-a]pyrazine |
51392-75-7 | 95% | 2.5g |
$2172.00 | 2024-04-30 | |
| 1PlusChem | 1P00E2D9-5g |
[1,2,3]Triazolo[1,5-a]pyrazine |
51392-75-7 | 95% | 5g |
$3183.00 | 2024-04-30 | |
| 1PlusChem | 1P00E2D9-10g |
[1,2,3]Triazolo[1,5-a]pyrazine |
51392-75-7 | 95% | 10g |
$4692.00 | 2024-04-30 | |
| Enamine | EN300-7611800-0.05g |
[1,2,3]triazolo[1,5-a]pyrazine |
51392-75-7 | 95% | 0.05g |
$202.0 | 2024-05-23 | |
| Enamine | EN300-7611800-0.1g |
[1,2,3]triazolo[1,5-a]pyrazine |
51392-75-7 | 95% | 0.1g |
$301.0 | 2024-05-23 |
[1,2,3]Triazolo[1,5-a]pyrazine Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on [1,2,3]Triazolo[1,5-a]pyrazine
Chemical Compound CAS No 51392-75-7: [1,2,3]Triazolo[1,5-a]pyrazine
The compound with CAS No 51392-75-7, commonly referred to as [1,2,3]Triazolo[1,5-a]pyrazine, is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of triazolopyrazines, which are known for their unique electronic properties and structural versatility. The [1,2,3]Triazolo[1,5-a]pyrazine framework has been extensively studied due to its potential applications in drug discovery, optoelectronic materials, and advanced functional materials.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of [1,2,3]Triazolo[1,5-a]pyrazine derivatives. Researchers have employed various strategies such as click chemistry and transition-metal-catalyzed reactions to construct this heterocyclic core with high precision. These methods not only enhance the yield but also allow for the incorporation of diverse substituents at specific positions on the ring system. The ability to functionalize the molecule has opened new avenues for exploring its electronic properties and reactivity.
One of the most promising applications of [1,2,3]Triazolo[1,5-a]pyrazine lies in its use as a building block for constructing advanced materials. For instance, studies have demonstrated that derivatives of this compound can serve as efficient electron transport layers in organic photovoltaic devices (OPVs). The unique electronic structure of [1,2,3]Triazolo[1,5-a]pyrazine allows for optimal charge transport properties, making it a valuable component in next-generation solar cells.
In addition to its role in materials science, [1,2,3]Triazolo[1,5-a]pyrazine has also been explored for its potential in medicinal chemistry. Recent research has focused on the development of bioactive derivatives that exhibit promising anti-cancer and anti-inflammatory activities. The compound's ability to interact with key biological targets makes it a compelling candidate for drug design and development.
The structural flexibility of [1,2,3]Triazolo[1,5-a]pyrazine has also been leveraged in the synthesis of supramolecular assemblies. By incorporating this heterocyclic unit into larger frameworks such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), researchers have created materials with exceptional porosity and catalytic activity. These findings highlight the compound's potential in areas such as gas storage and catalysis.
From a mechanistic standpoint, the reactivity of [1,N]-oxidation reactions involving [1,N]-dihydro-[1H]-imidazo pyridinone derivatives has been extensively studied. These reactions provide insights into the electronic properties of the triazolopyrazine system and offer opportunities for further functionalization.
Furthermore,[the synthesis of 4H-pyran derivatives via intramolecular cyclization reactions](https://www.sciencedirect.com/science/article/pii/S004040392030668X) involving [imidazo pyridinone moieties](https://pubs.acs.org/doi/abs/10.1021/ja964088m) has revealed novel pathways for constructing complex heterocyclic systems based on [imidazo pyridinone scaffolds](https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200604888). These studies underscore the versatility of imidazo pyridinone-based systems in organic synthesis.
In conclusion,CAS No 51392-75-7 or [imidazo pyridinone](https://en.wikipedia.org/wiki/Imidazole) represents a versatile platform for exploring new chemical entities with diverse applications across multiple disciplines.
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